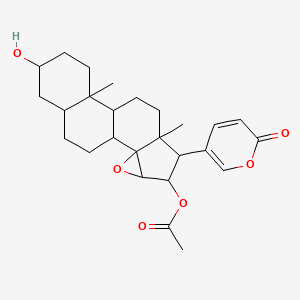![molecular formula C19H32N4O4 B13386496 2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(diaminomethylideneamino)pentanoic acid: and 2-[4-(2-methylpropyl)phenyl]propanoic acid are two distinct compounds with significant roles in various scientific fields
Métodos De Preparación
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Synthetic Route: Arginine can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Reaction Conditions: The reaction typically requires acidic or basic conditions for hydrolysis and is conducted at room temperature.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Synthetic Route: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Reaction Conditions: The reaction requires a Lewis acid catalyst such as aluminum chloride and is conducted at elevated temperatures.
Arginine:
Fermentation: Industrial production of arginine often involves microbial fermentation using genetically engineered bacteria such as Escherichia coli.
Purification: The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization.
Ibuprofen:
Chemical Synthesis: Ibuprofen is produced on an industrial scale through a multi-step chemical synthesis process, starting from isobutylbenzene.
Purification: The crude product is purified through recrystallization and distillation to obtain high-purity ibuprofen.
Análisis De Reacciones Químicas
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Oxidation: Arginine can undergo oxidation to form ornithine and urea.
Reduction: It can be reduced to form agmatine.
Substitution: Arginine can participate in substitution reactions to form various derivatives.
Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution.
Major Products: Ornithine, urea, agmatine, and alkylated arginine derivatives.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Oxidation: Ibuprofen can be oxidized to form hydroxy and keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Ibuprofen can undergo substitution reactions to form ester and amide derivatives.
Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acylating agents for substitution.
Major Products: Hydroxyibuprofen, ketoibuprofen, ibuprofen esters, and ibuprofen amides.
Aplicaciones Científicas De Investigación
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a crucial role in the urea cycle and nitric oxide synthesis.
Medicine: Used as a dietary supplement to improve cardiovascular health and enhance athletic performance.
Industry: Used in the production of cosmetics and food additives.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Chemistry: Used as a model compound in the study of NSAIDs.
Biology: Studied for its effects on inflammation and pain pathways.
Medicine: Widely used as an over-the-counter pain reliever and anti-inflammatory agent.
Industry: Used in the formulation of various pharmaceutical products.
Mecanismo De Acción
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Mechanism: Arginine is metabolized to nitric oxide, which acts as a vasodilator and helps regulate blood flow.
Molecular Targets: Nitric oxide synthase enzymes.
Pathways: Involved in the urea cycle and nitric oxide synthesis pathways.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Mechanism: Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.
Molecular Targets: COX-1 and COX-2 enzymes.
Pathways: Involved in the arachidonic acid pathway.
Comparación Con Compuestos Similares
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Similar Compounds: Ornithine, citrulline, lysine.
Uniqueness: Arginine is unique in its ability to produce nitric oxide, which has various physiological effects.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Similar Compounds: Aspirin, naproxen, diclofenac.
Uniqueness: Ibuprofen is known for its balanced efficacy and safety profile, making it one of the most widely used NSAIDs.
Propiedades
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCOJNYCFNSJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
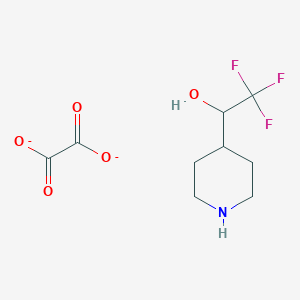

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
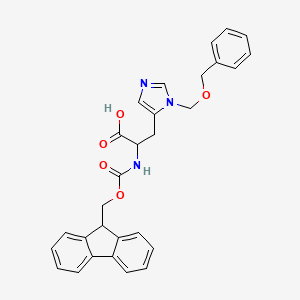
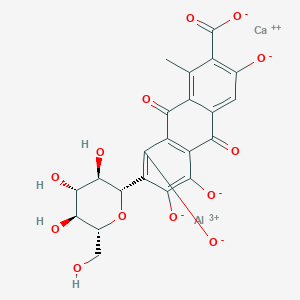
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
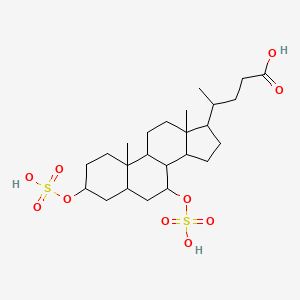
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)


![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
